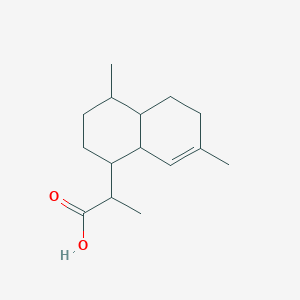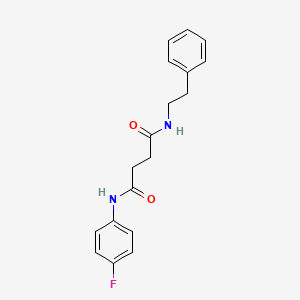
N-(4-fluorophenyl)-N'-(2-phenylethyl)butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N’-(2-phenylethyl)butanediamide is an organic compound that belongs to the class of amides This compound features a fluorophenyl group and a phenylethyl group attached to a butanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N’-(2-phenylethyl)butanediamide typically involves the reaction of 4-fluoroaniline with 2-phenylethylamine in the presence of a suitable coupling agent, such as carbodiimide, to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-fluorophenyl)-N’-(2-phenylethyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-N’-(2-phenylethyl)butanediamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-N’-(2-phenylethyl)butanediamide
- N-(4-bromophenyl)-N’-(2-phenylethyl)butanediamide
- N-(4-methylphenyl)-N’-(2-phenylethyl)butanediamide
Uniqueness
N-(4-fluorophenyl)-N’-(2-phenylethyl)butanediamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and alter its interaction with biological targets.
Propriétés
Formule moléculaire |
C18H19FN2O2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N'-(4-fluorophenyl)-N-(2-phenylethyl)butanediamide |
InChI |
InChI=1S/C18H19FN2O2/c19-15-6-8-16(9-7-15)21-18(23)11-10-17(22)20-13-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,22)(H,21,23) |
Clé InChI |
RVRBKDBCTRQIMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-1-(3-chlorophenyl)-4-(3-hydroxyphenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15149655.png)
![2-Phenylpyrazolo[3,4-c]quinolin-4-one](/img/structure/B15149662.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15149665.png)
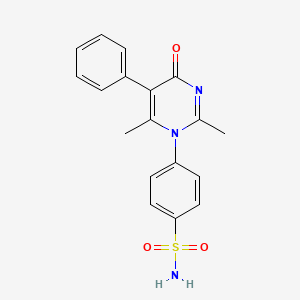
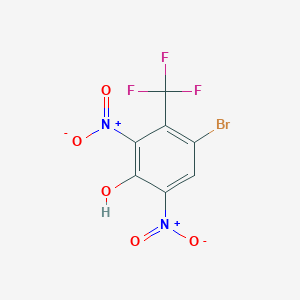
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B15149690.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B15149694.png)
![7-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B15149702.png)
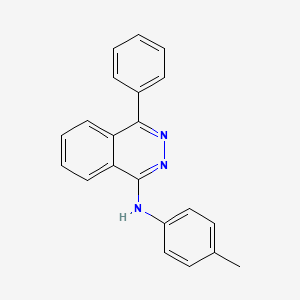
![3,5-Bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/structure/B15149714.png)
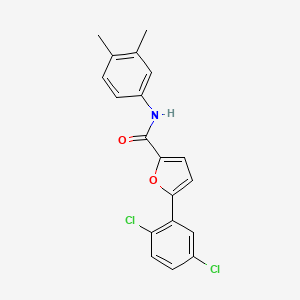
![6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid](/img/structure/B15149725.png)
![({(4E)-1-(2-amino-2-oxoethyl)-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.4]non-2-en-2-yl}sulfanyl)acetic acid](/img/structure/B15149728.png)
